Cas no 191347-93-0 (methyl (3R)-oxolane-3-carboxylate)

methyl (3R)-oxolane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- (R)-Methyl tetrahydrofuran-3-carboxylate
- methyl (3R)-oxolane-3-carboxylate
- 3-Furancarboxylic acid, tetrahydro-, methyl ester, (R)-
- PB21424
- FCH1166437
- AK170644
- Methyl (3R)-tetrahydrofuran-3-carboxylate
- (R)-Methyl tetrahydrofuran-3-carboxylate, AldrichCPR
- 3-Furancarboxylic acid, tetrahydro-, methyl ester, (3R)-
- MFCD17015960
- CS-0049283
- AKOS025290803
- 191347-93-0
- AS-51165
- P12030
- (R)-METHYLTETRAHYDROFURAN-3-CARBOXYLATE
- SCHEMBL14146570
- (R)-METHYL TETRAHYDROFURAN-3-CARBOXYLATE
- METHYL (3R)-OXOLANE-3-CARBOXYLATE
-
- MDL: MFCD17015960
- インチ: 1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1
- InChIKey: HUTNCRJHLZDGPO-RXMQYKEDSA-N
- SMILES: O1C([H])([H])C([H])([H])[C@@]([H])(C(=O)OC([H])([H])[H])C1([H])[H]
計算された属性
- 精确分子量: 130.06300
- 同位素质量: 130.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- PSA: 35.53000
- LogP: 0.19590
methyl (3R)-oxolane-3-carboxylate Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P280-P305+P351+P338
- 储存条件:Sealed in dry,Room Temperature(BD300254)
methyl (3R)-oxolane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB458483-1 g |
(R)-Methyl tetrahydrofuran-3-carboxylate |
191347-93-0 | 1g |
€454.40 | 2023-07-18 | ||
Alichem | A159002497-1g |
(R)-Methyl tetrahydrofuran-3-carboxylate |
191347-93-0 | 95% | 1g |
$401.25 | 2023-09-02 | |
Advanced ChemBlocks | I-9185-1G |
(R)-Methyl tetrahydrofuran-3-carboxylate |
191347-93-0 | 97% | 1G |
$315 | 2023-09-15 | |
eNovation Chemicals LLC | D494905-25G |
methyl (3R)-oxolane-3-carboxylate |
191347-93-0 | 97% | 25g |
$3010 | 2024-05-23 | |
Advanced ChemBlocks | I-9185-250MG |
(R)-Methyl tetrahydrofuran-3-carboxylate |
191347-93-0 | 97% | 250MG |
$125 | 2023-09-15 | |
1PlusChem | 1P002FMR-5g |
3-Furancarboxylic acid, tetrahydro-, methyl ester, (3R)- |
191347-93-0 | 95% | 5g |
$792.00 | 2024-06-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02170-1g |
methyl (3R)-oxolane-3-carboxylate |
191347-93-0 | 97% | 1g |
¥1596.0 | 2024-04-23 | |
abcr | AB458483-500mg |
(R)-Methyl tetrahydrofuran-3-carboxylate; . |
191347-93-0 | 500mg |
€298.10 | 2024-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02170-25g |
methyl (3R)-oxolane-3-carboxylate |
191347-93-0 | 97% | 25g |
¥15998.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02170-500.0mg |
methyl (3R)-oxolane-3-carboxylate |
191347-93-0 | 97% | 500.0mg |
¥1062.0000 | 2024-08-03 |
methyl (3R)-oxolane-3-carboxylate 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
methyl (3R)-oxolane-3-carboxylateに関する追加情報
Introduction to Methyl (3R)-Oxolane-3-Carboxylate (CAS No. 191347-93-0)
Methyl (3R)-oxolane-3-carboxylate, also known by its CAS number 191347-93-0, is a versatile organic compound with significant applications in various fields. This compound is a derivative of oxolane, commonly referred to as tetrahydrofuran (THF), and belongs to the class of cyclic ethers. The methyl (3R)-oxolane-3-carboxylate structure consists of a five-membered ring with an oxygen atom and a carboxylic acid ester group at the 3-position, which imparts unique chemical properties.
The CAS No. 191347-93-0 compound has been extensively studied for its role in organic synthesis, pharmaceuticals, and material science. Recent research has highlighted its potential as a building block for constructing complex molecules due to its ability to undergo various transformations, such as ring-opening reactions and esterifications. The stereochemistry at the 3-position, denoted by the "(R)" configuration, plays a crucial role in determining the compound's reactivity and selectivity in these reactions.
One of the most notable applications of methyl (3R)-oxolane-3-carboxylate is in the synthesis of bioactive compounds. For instance, it has been used as an intermediate in the preparation of antibiotics and antiviral agents. The compound's ability to form stable ester linkages makes it an ideal candidate for drug delivery systems, where controlled release mechanisms are critical.
Recent advancements in green chemistry have also brought attention to methyl (3R)-oxolane-3-carboxylate as an environmentally friendly alternative to traditional solvents. Its low toxicity and biodegradability make it suitable for use in sustainable chemical processes. Researchers have explored its potential in catalytic reactions, where it serves as both a solvent and a reactant, thereby simplifying reaction setups and reducing waste generation.
In terms of physical properties, methyl (3R)-oxolane-3-carboxylate exhibits a melting point of approximately -5°C and a boiling point around 85°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various laboratory settings. The compound's stability under mild conditions further enhances its utility in large-scale manufacturing processes.
The synthesis of methyl (3R)-oxolane-3-carboxylate typically involves the esterification of oxalic acid derivatives with methanol or other alcohols under acidic or enzymatic catalysis. Recent studies have focused on optimizing these reaction conditions to improve yield and selectivity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining high optical purity.
From an analytical standpoint, methyl (3R)-oxolane-3-carboxylate can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR). These methods allow for precise determination of the compound's molecular structure and stereochemistry, ensuring quality control in industrial production.
In conclusion, methyl (3R)-oxolane-3-carboxylate (CAS No. 191347-93-0) is a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research and industry.
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